molecular formula C12H14ClN3 B5002802 9-ethyl-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride

9-ethyl-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride

Cat. No. B5002802
M. Wt: 235.71 g/mol
InChI Key: QOZBZEUXRGUEJV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]benzimidazole is a type of heterocyclic compound that has been studied for its diverse biological and clinical applications . It’s a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of living systems .


Synthesis Analysis

Ethyl 2-formyl-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate, a related compound, was synthesized for the first time in a high yield by heating a solution of ethyl 2-(dibromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate in ethanol . Acid hydrolysis of the product gave less accessible 9-methylimidazobenzimidazole-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a five-membered imidazole ring fused with a six-membered benzimidazole ring .


Chemical Reactions Analysis

Ethyl 2-formyl-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate underwent cyclization to a fused oxopyridazine derivative by treatment with hydrazine hydrate. It reacted as a typical aldehyde with acetophenones, hydroxylamine hydrochloride, and malononitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 9-methylimidazobenzimidazole-2-carbaldehyde was characterized only by color (brown crystals) and molecular weight .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, imidazole derivatives are known to exhibit various pharmacological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Future Directions

Given the wide range of biological activities exhibited by imidazo[1,2-a]benzimidazole derivatives, there is significant interest in further exploring their potential uses in various fields, including medicine and pharmacology .

properties

IUPAC Name

4-ethyl-2-methylimidazo[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c1-3-14-10-6-4-5-7-11(10)15-8-9(2)13-12(14)15;/h4-8H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZBZEUXRGUEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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